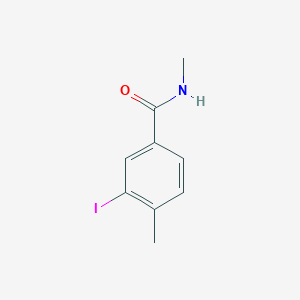

3-iodo-N,4-dimethylbenzamide

Description

Historical Context and Evolution of Benzamide (B126) Scaffolds in Molecular Design

The journey to understanding the importance of 3-iodo-N,4-dimethylbenzamide begins with a look at the broader class of compounds to which it belongs: benzamides.

Significance of Benzamide Motif in Bioactive Compounds

The benzamide motif is a fundamental structural unit found in a vast array of biologically active compounds. mdpi.comnih.gov Its prevalence is due to the amide bond's ability to form stable, planar structures and participate in hydrogen bonding, a key interaction in biological recognition processes. mdpi.com This versatility has made benzamides a cornerstone in the development of pharmaceuticals and agrochemicals. guidechem.com

Historically, the exploration of benzamide derivatives surged in the mid-20th century as chemists began to systematically investigate their therapeutic potential. Researchers quickly recognized that by modifying the substituents on the benzene (B151609) ring and the amide nitrogen, they could fine-tune the compound's pharmacological properties. mdpi.com This has led to the development of benzamide-containing drugs with a wide range of applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. mdpi.comnih.gov

Emergence of Halogenated Benzamides in Targeted Research

The introduction of halogen atoms, such as iodine, chlorine, and bromine, onto the benzamide scaffold marked a significant advancement in targeted research. rsc.orgresearchgate.net Halogenation can profoundly influence a molecule's properties, including its lipophilicity (ability to dissolve in fats and oils), metabolic stability, and binding affinity to biological targets. acs.org The specific placement of a halogen can create unique electronic environments that enhance a compound's interaction with enzymes or receptors.

Recent progress in C-H functionalization has provided chemists with powerful tools to selectively introduce halogens at specific positions on the benzamide ring, further expanding the accessible chemical space for drug discovery. rsc.org This has been particularly important in the synthesis of complex, poly-functionalized molecules where precise control over the regioselectivity of halogenation is crucial. rsc.org

Specific Academic Relevance of this compound as a Structural Probe

While the broader class of halogenated benzamides is significant, this compound has carved out its own niche in academic research. Its primary role is that of a structural probe and a building block in organic synthesis. The presence of the iodine atom is particularly advantageous for several reasons.

The carbon-iodine bond is relatively weak, making it a reactive handle for a variety of chemical transformations. This allows chemists to use this compound as a precursor to introduce other functional groups through reactions like Suzuki or Heck coupling. mdpi.com This versatility is invaluable for creating libraries of related compounds to probe structure-activity relationships (SAR).

In the context of chemical biology, the iodine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of protein-ligand complexes. Understanding these interactions at a molecular level is critical for rational drug design.

Current Research Landscape and Identified Knowledge Gaps for Iodo-N,4-dimethylbenzamide Derivatives

Current research continues to explore the potential of iodo-benzamide derivatives. For instance, studies on related compounds have shown their potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is implicated in neurodegenerative diseases. bohrium.com Other research has focused on their role as negative allosteric modulators of neuronal nicotinic receptors, which could have implications for treating neurological disorders. nih.gov

Despite these advances, there are still knowledge gaps to be addressed. While the synthesis of various iodo-benzamide derivatives is well-documented, a deeper understanding of their precise mechanisms of action at the molecular level is often needed. Further research is required to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential therapeutic applications. The development of more efficient and sustainable synthetic methods for these derivatives also remains an active area of investigation. rsc.orgresearchgate.net

Below is a table summarizing key research findings related to benzamide derivatives:

| Compound Class | Key Research Findings | Potential Applications |

| Benzamide Derivatives | Exhibit a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties. mdpi.comnih.gov | Pharmaceuticals, Agrochemicals |

| Halogenated Benzamides | Halogenation enhances lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org | Targeted Drug Discovery |

| Iodo-Benzamide Derivatives | Serve as versatile synthetic intermediates and structural probes in chemical biology. | Organic Synthesis, X-ray Crystallography |

| Coumarin-Benzamide Hybrids | Show potential as selective inhibitors of monoamine oxidase-B (MAO-B). bohrium.com | Treatment of Neurological Diseases |

| Benzamide Analogs | Act as negative allosteric modulators of neuronal nicotinic receptors. nih.gov | Research Tools for Neurological Disorders |

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

3-iodo-N,4-dimethylbenzamide |

InChI |

InChI=1S/C9H10INO/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

XSDODZGLROXONP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Iodo N,4 Dimethylbenzamide and Its Chemical Congeners

Regioselective Iodination Strategies on the Benzamide (B126) Core

Achieving regioselectivity in the iodination of benzamide derivatives is crucial for the synthesis of specific isomers like 3-iodo-N,4-dimethylbenzamide. The electronic properties of the amide and methyl substituents on the aromatic ring direct the position of iodination.

Electrophilic Iodination Approaches on Activated Benzamide Systems

Electrophilic aromatic substitution is a primary method for introducing an iodine atom onto a benzene (B151609) ring. For N,4-dimethylbenzamide, the methyl group is an activating ortho-, para-director, while the N,N-dimethylbenzamide group is a deactivating meta-director. The outcome of electrophilic iodination is therefore dependent on the reaction conditions and the specific iodinating agent used.

Common iodinating agents include iodine in the presence of an oxidizing agent (like hydrogen peroxide or nitric acid), or N-iodosuccinimide (NIS). rsc.org For instance, the synthesis of 2-iodo-4-methoxy-N,N-dimethylbenzamide involves the use of iodine with an oxidizing agent under acidic conditions, where the methoxy (B1213986) group directs the iodine to the ortho position. In the case of N,3-dimethylbenzamide, iodination using NIS can lead to the formation of 4-iodo-N,3-dimethylbenzamide.

Transition Metal-Catalyzed C-H Iodination and Cross-Coupling Methods

Transition metal catalysis offers powerful and highly selective methods for the functionalization of C-H bonds, including iodination. These methods often proceed under milder conditions and with greater functional group tolerance compared to traditional electrophilic substitution. thieme-connect.comrsc.org

The amide group can act as a directing group, facilitating the regioselective iodination of the aromatic ring. nih.govmdpi.com Various transition metals, including palladium, rhodium, iridium, and cobalt, have been employed to catalyze the C-H iodination of benzamides. nih.govnih.govwiley.comsorbonne-universite.fr

Recent research has highlighted the use of an Iridium(III) catalyst for the selective ortho-C–H iodination of benzamides and Weinreb amides using N-iodosuccinimide (NIS) as the iodine source. rsc.orgnih.govacs.org This method is notable for its mild conditions and can be performed in solution or under mechanochemical conditions. nih.gov The reaction is promoted by an acid additive, and the choice of acid can influence the selectivity between mono- and di-iodination. nih.gov

Table 1: Iridium-Catalyzed C-H Iodination of Benzamides

| Substrate | Catalyst | Iodine Source | Additive | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-tert-butylbenzamide | [Cp*Ir(H2O)3]SO4 | NIS | TFA | 2-iodo-N-tert-butylbenzamide | High | nih.govacs.org |

| N,N-Dimethyl benzamide | [Cp*Ir(H2O)3]SO4 | NIS | TFA | 2-iodo-N,N-dimethylbenzamide | 76% (mechanochemical) | nih.gov |

| N-methoxy-N-methylbenzamide | [Cp*Ir(H2O)3]SO4 | NIS | TFA | 2-iodo-N-methoxy-N-methylbenzamide | 75% (mechanochemical) | nih.gov |

Palladium-Catalyzed Aryl Halide Formation (e.g., Suzuki-Miyaura coupling for further derivatization)

Aryl iodides, such as this compound, are valuable substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.govacs.org This reaction allows for the formation of carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. nih.govrsc.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its relatively mild reaction conditions. nih.gov Efficient catalytic systems often involve a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, a base, and a suitable solvent. nih.govmdpi.com This methodology provides a powerful tool for the further derivatization of iodinated benzamides to create a diverse range of complex molecules. rsc.orgorganic-chemistry.org For instance, the coupling of an aryl iodide with an arylboronic acid can produce biaryl compounds. nih.govacs.org

Copper(I)-Assisted Halogen Exchange for Radioiodination

Radioiodinated compounds are essential in nuclear medicine for both diagnostic imaging and radiotherapy. nih.govnih.gov Copper(I)-assisted nucleophilic substitution is a key method for introducing radioactive iodine isotopes into aromatic rings. nih.govresearchgate.net This process often involves the reaction of an aryl precursor, such as an aryl boronic acid or an aryl halide, with a radioactive iodide salt in the presence of a copper(I) catalyst. nih.govresearchgate.netacs.org

The copper-mediated radioiodination of aryl boronic acids and their esters has been shown to proceed under mild conditions, often at room temperature, with high radiochemical yields. nih.govacs.org The use of ligands, such as 1,10-phenanthroline, can significantly enhance the efficiency of the reaction. nih.govacs.org This methodology is particularly valuable for the synthesis of radiopharmaceuticals, as it allows for the late-stage introduction of the radioisotope into complex molecules. nih.govresearchgate.net

Table 2: Copper-Mediated Radioiodination of Aryl Boronic Acids

| Precursor | Catalyst | Radioiodide | Ligand | Product | Radiochemical Conversion | Reference |

|---|---|---|---|---|---|---|

| Aryl boronic acid | [Cu(OAc)(phen)2]OAc | [¹²⁵I]NaI | 1,10-phenanthroline | ¹²⁵I-Aryl | 86-100% | nih.govacs.org |

| Aryl boronic acid pinacol (B44631) ester | Cu(pyridine)4(OTf)2 | [¹²⁵I]NaI | 1,10-phenanthroline | ¹²⁵I-Aryl | High | nih.gov |

| Uracil-5-boronic acid | [Cu(OAc)(phen)2]OAc | [¹²⁵I]NaI | 1,10-phenanthroline | [¹²⁵I]Iodouracil | 92% | acs.org |

Formation of the N,4-Dimethylbenzamide Moiety

The synthesis of the core N,4-dimethylbenzamide structure is a prerequisite for subsequent iodination. This is typically achieved through the formation of an amide bond between a carboxylic acid derivative and an amine.

Amide Bond Formation via Carboxylic Acid Activation and Amidation

The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process that requires high temperatures. encyclopedia.pub Therefore, the carboxylic acid is typically activated to increase its reactivity towards the amine. nih.govacs.orgresearchgate.net

A common and efficient method involves the conversion of the carboxylic acid, in this case, 4-methylbenzoic acid, into a more reactive acyl chloride. researchgate.netrsc.org The resulting 4-methylbenzoyl chloride can then be reacted with methylamine (B109427) in the presence of a base, such as triethylamine, to yield N,4-dimethylbenzamide. rsc.org This reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). rsc.org

Alternatively, various coupling reagents can be used to facilitate the direct amidation of carboxylic acids with amines under milder conditions. nih.govacs.orgnumberanalytics.com These reagents activate the carboxylic acid in situ, allowing for a one-pot synthesis of the amide. rsc.org Biocatalytic methods using enzymes like amide bond synthetases are also emerging as a green alternative for amide bond formation. rsc.orgwhiterose.ac.uk

Table 3: Methods for Amide Bond Formation

| Carboxylic Acid Derivative | Amine | Coupling Method/Reagent | Product | Reference |

|---|---|---|---|---|

| 4-Methylbenzoyl chloride | Methylamine | Base (Triethylamine) | N,4-Dimethylbenzamide | rsc.org |

| Benzoic acid | Methylamine | Direct reaction (Amidization) | N-methylbenzamide | numberanalytics.comyoutube.com |

| Carboxylic acids | Amines | Activated alumina (B75360) balls | Amides | rsc.org |

| Carboxylic acids | Amines | Triphosgene | Amides | nih.gov |

| Carboxylic acids | Isocyanates | --- | Amides | acs.org |

N-Methylation and 4-Methyl Substitution Strategies

The synthesis of this compound requires precise installation of methyl groups at two distinct positions: the amide nitrogen (N-methylation) and the 4-position of the aromatic ring.

N-Methylation: Traditional methods for N-methylation often involve the use of alkylating agents like methyl iodide with a base. vulcanchem.com However, recent research has focused on more innovative and catalytic approaches. One such method is the direct methylation of primary amides using carbon dioxide (CO₂) as a C1 source, facilitated by a bicyclic (alkyl)(amino)carbene (BICAAC) catalyst and a borane (B79455) reducing agent. rsc.org This reaction proceeds through an N-formylation intermediate, which is then reduced to the N-methyl group. rsc.org Another strategy employs methyl-containing peroxides, such as dicumyl peroxide (DCP), with a copper catalyst (e.g., CuCl) to methylate primary aromatic amides. nih.gov

4-Methyl Substitution: Regioselective introduction of a methyl group at the C4 position of the benzamide ring is crucial. Strategies often rely on directed metallation or cross-coupling reactions. Catalytic systems have been developed to achieve high selectivity for para-methylation. For instance, a microwave-assisted protocol using a palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a specific phosphine (B1218219) ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos), has demonstrated high regioselectivity for methyl group installation at the 4-position. smolecule.com An alternative system utilizes copper(I) iodide (CuI) with N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) as a ligand to direct the methylation preferentially to the para position. smolecule.com

The following table compares various methylation strategies applicable to benzamide synthesis.

Table 1: Comparison of Methylation Strategies for Benzamide Scaffolds

| Strategy | Position | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Classical Alkylation | N-Methyl | Methyl iodide, Base | Well-established, stoichiometric. vulcanchem.com |

| Reductive Functionalization | N-Methyl | CO₂, BICAAC, Borane | Catalytic, uses CO₂ as a C1 source. rsc.org |

| Peroxide-based Methylation | N-Methyl | Dicumyl peroxide, CuCl | Direct methylation using a peroxide source. nih.gov |

| Palladium-Catalyzed Cross-Coupling | 4-Methyl | Pd₂(dba)₃, XantPhos | Microwave-assisted, high regioselectivity for para-position. smolecule.com |

| Copper-Catalyzed Cross-Coupling | 4-Methyl | CuI, DMCDA | Ligand-accelerated catalysis directs methylation to para-position. smolecule.com |

Development and Optimization of Novel Synthetic Routes

The optimization of synthetic routes for benzamides is increasingly guided by principles that enhance efficiency, sustainability, and scalability. This involves rethinking traditional batch processes and incorporating modern chemical technologies.

Green Chemistry Principles in Benzamide Synthesis

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally benign. acs.orgrroij.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous substances, and employing catalytic rather than stoichiometric reagents. acs.org

In benzamide synthesis, this translates to several key areas of development:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core goal. acs.org For example, direct oxidative amidation of aldehydes with amines is an approach that aligns with atom economy principles. researchgate.net

Catalysis : The use of recyclable, heterogeneous catalysts for amidation reactions, such as those based on nanoscale zinc and nickel oxides, enhances sustainability by allowing for easy separation and reuse, minimizing waste. researchgate.net

Safer Solvents and Reagents : A major focus is replacing hazardous solvents and reagents. skpharmteco.com This includes using water as a reaction medium where possible or employing greener solvent alternatives. imist.ma

Biocatalysis : Enzymes offer a powerful tool for green chemistry, as they operate under mild conditions (room temperature and pressure, in water) and exhibit high specificity, which can eliminate the need for protecting groups that generate waste. acs.orgrroij.com

Table 2: Application of Green Chemistry Principles to Benzamide Synthesis

| Principle | Application in Benzamide Synthesis |

|---|---|

| 1. Prevention | Designing syntheses to minimize byproducts. acs.org |

| 2. Atom Economy | Utilizing reactions like direct amidation to maximize atom incorporation. acs.orgresearchgate.net |

| 3. Less Hazardous Syntheses | Avoiding toxic reagents and byproducts. skpharmteco.com |

| 4. Designing Safer Chemicals | Final products should have minimal toxicity. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or greener alternatives. imist.ma |

| 6. Design for Energy Efficiency | Using methods like microwave or photochemical synthesis that can reduce energy consumption. smolecule.compurdue.edu |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. |

| 8. Reduce Derivatives | Using specific enzymes to avoid the use of protecting groups. acs.org |

| 9. Catalysis | Employing selective and recyclable catalysts over stoichiometric reagents. acs.orgresearchgate.net |

| 10. Design for Degradation | Ensuring products break down into harmless substances after use. |

| 11. Real-time Analysis | Monitoring reactions to prevent the formation of hazardous byproducts. |

| 12. Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for chemical accidents. |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch synthesis. azolifesciences.com These benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved scalability and product consistency. purdue.eduazolifesciences.com

For the synthesis of benzamide derivatives, flow chemistry has been successfully implemented. A notable example is the photochemical cyclization of amide-bearing aryl triazines to form benzotriazin-4(3H)-ones. acs.orgnih.gov This process, conducted in a continuous flow reactor, achieves excellent yields in residence times as short as 10 minutes without the need for additives or photocatalysts. acs.orgnih.gov The scalability and green credentials of such transformations highlight the potential of flow chemistry. nih.gov Another advanced application is the use of continuous-flow electrosynthesis for constructing related heterocyclic systems from benzamide precursors under metal-free and oxidant-free conditions, further demonstrating a commitment to greener manufacturing. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Photochemical Synthesis

| Parameter | Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Reaction Time | Potentially hours. purdue.edu | 10 minutes residence time. acs.orgnih.gov |

| Yield | Variable, often lower. | Almost quantitative yields reported. acs.orgnih.gov |

| Scalability | Difficult, safety concerns with large volumes. azolifesciences.com | Readily scalable by extending operation time. nih.gov |

| Heat Transfer | Inefficient, potential for hot spots. azolifesciences.com | High surface-area-to-volume ratio allows excellent heat transfer. purdue.edu |

| Safety | Higher risk with large volumes of reagents. azolifesciences.com | Smaller reaction volumes enhance safety. purdue.edu |

Chiral Synthesis and Atropisomeric Considerations for Benzamide Derivatives

Chirality in drug molecules is a critical consideration, as different enantiomers can exhibit vastly different biological activities. A specific type of chirality relevant to this compound and its congeners is atropisomerism. This phenomenon arises from hindered rotation around a single bond, typically between two sp² hybridized atoms, creating stable or interconverting stereoisomers. nih.gov Benzamides are one of the common scaffolds where atropisomerism can occur. nih.govresearchgate.net

The stability of atropisomers is defined by the energy barrier to rotation around the chiral axis. They are often categorized into classes based on their rotational half-life at room temperature. nih.gov

Table 4: Classification of Atropisomers by Rotational Stability

| Class | Rotational Energy Barrier | Half-life at Room Temperature | Description |

|---|---|---|---|

| Class 1 | < 84 kJ/mol (<20 kcal/mol) | Minutes or faster | Rapidly interconverting, typically considered achiral. nih.gov |

| Class 2 | 84–117 kJ/mol (20–28 kcal/mol) | Hours to months | Separable but may racemize under certain conditions. nih.gov |

| Class 3 | > 117 kJ/mol (>28 kcal/mol) | Years or longer | Configurationally stable, isolable enantiomers. nih.gov |

The enantioselective synthesis of atropisomers is a significant challenge. Key strategies include:

Direct Asymmetric Synthesis : This involves the construction of the chiral axis in an enantioselective manner. Transition-metal-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for this purpose. snnu.edu.cn For example, rhodium(III) complexes have been used for enantioselective C-H/C-H cross-coupling reactions to create axially chiral biaryls. snnu.edu.cn

Resolution of Racemates : These methods separate a mixture of enantiomers. Kinetic resolution, where one enantiomer reacts faster than the other with a chiral catalyst or reagent, is a common approach. acs.org

Dynamic Kinetic Resolution (DKR) : This strategy is applied to atropisomers that can interconvert under the reaction conditions. It allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. acs.org

These advanced synthetic and stereochemical considerations are paramount in developing precisely structured molecules like this compound for specialized applications.

In Vitro Biological and Biochemical Investigations of 3 Iodo N,4 Dimethylbenzamide and Analogues

Molecular Target Identification and Validation (in vitro)

The initial phase of in vitro analysis involves the identification and validation of specific molecular targets with which a compound interacts. This is achieved through a variety of assays that measure binding affinity, enzyme inhibition, and direct physical interaction.

Benzamide (B126) derivatives have been identified as a versatile class of compounds, with some analogues showing potent and selective interactions with specific receptors. researchgate.net The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is a notable target for this chemical class. researchgate.netnih.gov These receptors are involved in modulating a variety of signaling pathways and are implicated in neuropsychiatric disorders. nih.gov Studies have shown that many antidepressant drugs exhibit binding to sigma-1 receptors, suggesting that their pharmacological effects may be partially mediated through this interaction. nih.gov While specific binding data for 3-iodo-N,4-dimethylbenzamide at the sigma-1 receptor is not extensively documented in the reviewed literature, its structural classification as a benzamide derivative suggests this as a potential area for investigation. researchgate.net

Information regarding the binding affinity of this compound or its close analogues for the Trace Amine-Associated Receptor 5 (TAAR5) was not found in the surveyed scientific literature.

Enzyme inhibition assays are crucial for understanding a compound's mechanism of action. Benzamide analogues have been investigated for their inhibitory activity against several enzymes implicated in disease.

Acetylcholinesterase (AChE) and β-site APP Cleaving Enzyme-1 (BACE1): These two enzymes are key targets in the development of therapies for Alzheimer's disease. mdpi.com AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while BACE1 is involved in the production of neurotoxic amyloid-β peptides. mdpi.comnih.gov Several studies have explored benzamide derivatives as inhibitors of both enzymes. researchgate.netmdpi.com For instance, a series of novel benzamides were synthesized and evaluated for their inhibitory potential, with some compounds showing activity in the micromolar and even nanomolar range. researchgate.netmdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil | 0.046 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | Quercetin | 4.89 |

| 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide | AChE | 7.94 (pIC₅₀ = 5.1) | - | - |

This interactive table summarizes the inhibitory concentrations (IC₅₀) of representative benzamide analogues against AChE and BACE1. researchgate.netmdpi.comdoi.org

Human Dihydrofolate Reductase (hDHFR): hDHFR is an essential enzyme for de novo purine (B94841) and thymidine (B127349) synthesis, making it a well-established target for cancer therapy. researchgate.netscience.gov Research into new classes of hDHFR inhibitors has included benzamide analogues. In one study, a series of eleven benzamide compounds were shown to be active inhibitors of hDHFR, with potencies significantly greater than the model compound trimethoprim. researchgate.net

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference Compound | IC₅₀ (µM) |

| Benzamides (JW1–JW8; MB1, MB3, MB4) | hDHFR | 4.72 - 20.17 | Trimethoprim | 55.26 |

This interactive table presents the range of inhibitory concentrations (IC₅₀) for a series of benzamide derivatives against hDHFR. researchgate.net

Sec14p: No studies detailing the inhibition of the yeast phosphatidylinositol-transfer protein Sec14p by this compound or its analogues were identified in the reviewed literature.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of protein-ligand interactions. These methods are instrumental in confirming direct binding and understanding the forces driving the interaction. While these techniques are standard for the characterization of drug-target engagement, specific SPR or ITC data for this compound were not available in the surveyed literature.

Cellular Assays and Phenotypic Screening (in vitro)

Following target-based assays, investigations typically move to cell-based systems to evaluate a compound's effect on cellular pathways and phenotypes in a more biologically relevant context.

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. In these assays, the expression of a reporter protein (like luciferase or green fluorescent protein) is placed under the control of a transcriptional response element that is activated by a specific pathway.

For example, reporter systems have been developed to study the modulation of the Type I interferon pathway. google.com In one such system, HCT116 cells were engineered to express a secreted luciferase under the control of response elements for NF-κB/AP1 and STAT1/STAT2, allowing for the quantification of pathway activation. google.com Similarly, luciferase reporter assays have been employed to screen for agonists of the constitutive androstane (B1237026) receptor (CAR) in HepG2 cells, where ligand binding leads to the transactivation of a luciferase reporter gene. google.com Such assays could be readily adapted to screen and characterize the effects of this compound and its analogues on a wide variety of cellular signaling pathways.

The ability of a compound to inhibit cell growth is a key indicator of potential anti-cancer activity. These effects are often quantified using assays that measure cell viability or proliferation, such as the MTT assay, which determines the concentration required to inhibit cell growth by 50% (GI₅₀).

For instance, the anti-proliferative activity of novel kinase inhibitors has been evaluated against human cancer cell lines like the HCT116 colon carcinoma line. nih.gov In such studies, a mechanistic focus is critical to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing). google.com Some compounds may reduce cell growth relative to untreated controls without causing overt cell death, indicating a primary mechanism of cell cycle arrest rather than apoptosis induction. google.com

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |

| Compound 8 (MPS1 Inhibitor) | HCT116 | MTT | GI₅₀ | 0.55 |

| Compound 61 (MPS1 Inhibitor) | HCT116 | MTT | GI₅₀ | 0.50 |

| Compound 62 (MPS1 Inhibitor) | HCT116 | MTT | GI₅₀ | 4.60 |

This interactive table shows example anti-proliferative data for heterocyclic compounds against the HCT116 human colon cancer cell line, demonstrating how such data is presented for analogues. nih.gov

While specific anti-proliferative data for this compound was not found in the reviewed literature, the established methodologies are directly applicable for its future evaluation.

Investigation of Apoptosis and Cell Cycle Modulation Mechanisms (in vitro)

Elucidation of Molecular Mechanisms of Action (MOA)

The precise molecular mechanism of action for this compound has not been elucidated in published research. The mechanism for related compounds often involves interaction with specific molecular targets like enzymes or receptors, but dedicated studies for this compound are absent.

Downstream Signaling Pathway Analysis

There is no available data from in vitro studies analyzing the specific downstream signaling pathways modulated by this compound. Research on analogous compounds sometimes points to the modulation of kinase signaling cascades or pathways related to cell survival and proliferation, but specific pathway analysis for this compound has not been reported. smolecule.comgoogle.com

Transcriptomic and Proteomic Profiling in Response to Compound Exposure (in vitro)

No transcriptomic or proteomic profiling studies for this compound have been published. Such analyses, which would provide a broad overview of changes in gene expression and protein levels upon compound exposure, are crucial for understanding the full spectrum of cellular responses but have not been performed or reported for this specific molecule.

Analysis of Off-Target Interactions and Polypharmacology (in vitro)

Detailed in vitro analysis of off-target interactions and the polypharmacological profile of this compound is not available in the scientific literature. While some benzamide derivatives are known to interact with multiple targets, including various receptors or enzymes, a specific screening profile for this compound has not been documented. google.com

Biomarker Discovery and Validation in In Vitro Systems

There are no published studies focused on the discovery or validation of in vitro biomarkers in response to treatment with this compound. The identification of such biomarkers would be contingent on initial studies establishing its biological activity and mechanism of action, which are currently unavailable.

Structure Activity Relationship Sar Studies and Rational Design of 3 Iodo N,4 Dimethylbenzamide Analogues

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide scaffold offers multiple points for structural modification, each providing an opportunity to probe the molecular interactions with its biological target. Key areas of modification include the halogen substituent, the N-methyl and 4-methyl groups, the amide linker, and other positions on the aromatic ring.

The nature and position of the halogen atom on the benzamide ring are critical determinants of biological activity. Halogens can influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can impact target binding. nih.gov Structure-activity relationship studies have shown that halogen substitution often directly affects the biological activity of compounds. nih.gov

The position of the halogen is also crucial. For instance, in electrophilic aromatic substitution reactions, halogens are known to be ortho-, para- directors, which can influence the synthesis of analogues. masterorganicchemistry.com The substitution pattern on the benzamide ring can indirectly mediate interactions with the target protein. nih.govnih.gov Studies on related benzamide ligands have shown that polar substituents in the meta (5-) and para (4-) positions can be critical for binding affinity. nih.gov

The type of halogen (I, F, Cl, Br) also plays a significant role. Fluorine, with its high electronegativity and ability to form strong bonds, can alter the metabolic stability and binding affinity of a molecule. mdpi.com The larger halogens like iodine and bromine can introduce favorable steric and lipophilic interactions. The ability of halogens to form halogen bonds—a type of non-covalent interaction with electron-donating atoms—can be a key factor in ligand-receptor binding. mdpi.com

Table 1: Illustrative SAR of Halogen Substitution on a Benzamide Core

| Halogen at Position 3 | Relative Lipophilicity (logP) | Potential for Halogen Bonding | Illustrative Relative Activity |

|---|---|---|---|

| Iodo (I) | High | Strong | ++++ |

| Bromo (Br) | Moderate-High | Moderate | +++ |

| Chloro (Cl) | Moderate | Weak | ++ |

| Fluoro (F) | Low | Very Weak | + |

The 4-methyl group on the benzamide ring affects the electronic properties and lipophilicity of the molecule. Variations at this position can fine-tune the electronic nature of the aromatic ring and its interaction with the target. For example, replacing the methyl group with other substituents, such as methoxy (B1213986) or trifluoromethyl, can alter the electron density of the ring and introduce new hydrogen bonding or dipole-dipole interactions. nih.gov

Table 2: Illustrative SAR of N-Methyl and 4-Methyl Substituent Variations

| N-Substituent | 4-Substituent | Potential for Steric Hindrance | Electronic Effect of 4-Substituent | Illustrative Relative Activity |

|---|---|---|---|---|

| -CH₃ | -CH₃ | Low | Electron-donating | Baseline |

| -H | -CH₃ | Very Low | Electron-donating | +/- |

| -CH₂CH₃ | -CH₃ | Moderate | Electron-donating | +/- |

| -CH₃ | -OCH₃ | Low | Strongly electron-donating | +/- |

| -CH₃ | -CF₃ | Low | Strongly electron-withdrawing | +/- |

The amide linker is a crucial structural element, often involved in key hydrogen bonding interactions with the target protein. Modifications to the amide bond, such as inversion of the amide or its replacement with bioisosteres like esters or reverse amides, can have a profound impact on activity. chemrxiv.org Such changes can alter the geometry and hydrogen bonding capabilities of the molecule. acs.org

Further substitutions on the aromatic ring can also be explored to optimize activity. The introduction of additional substituents can modulate the physicochemical properties of the compound, such as solubility and metabolic stability. The positioning of these functional groups is important for their anticancer activities. nih.gov

Pharmacophore Modeling and Identification of Essential Binding Elements

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For 3-iodo-N,4-dimethylbenzamide analogues, a pharmacophore model would typically include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide N-H, if present), and a halogen bond donor (the iodine atom). researchgate.net

By aligning a series of active and inactive analogues, it is possible to derive a 3D pharmacophore model that can be used to virtually screen for new compounds with the desired activity and to guide the design of novel analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This approach is valuable in predicting the activity of newly designed molecules before their synthesis. biolscigroup.us

The first step in QSAR analysis is the calculation of molecular descriptors for a set of this compound analogues with known biological activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. ijnrd.org Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity (a measure of steric bulk), and quantum chemical descriptors such as HOMO and LUMO energies. ucsb.edu

Once the descriptors are calculated, a statistical model is developed to correlate these descriptors with the observed biological activity. nih.gov Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose. frontiersin.org The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and biological testing. jocpr.com Rigorous validation of the QSAR model is essential to ensure its predictive power. wikipedia.org

Predictive Power and Applicability Domain of QSAR Models

The predictive power of a Quantitative Structure-Activity Relationship (QSAR) model is its ability to accurately forecast the biological activity of compounds that were not used in the development of the model. For analogues of this compound, a robust QSAR model must demonstrate high predictive capability to be considered a reliable tool in the rational design of new, more potent analogues. The applicability domain (AD) of a QSAR model defines the chemical space in which the model's predictions are considered reliable. nih.govnih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. Internal validation often employs methods like leave-one-out cross-validation, which results in a cross-validation coefficient (q²). A high q² value is indicative of a model's robustness and predictive potential. External validation, on the other hand, involves using the model to predict the activity of an external set of compounds that were not used in the model's training. The predictive squared correlation coefficient (R²pred) is a common metric for evaluating external validation.

In a hypothetical QSAR study on a series of this compound analogues, the predictive power of the developed models would be determined by a suite of statistical parameters. For instance, a 3D-QSAR model developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be evaluated based on parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (R²pred).

Below is an interactive data table showcasing typical statistical validation parameters for hypothetical CoMFA and CoMSIA models for a series of this compound analogues.

The applicability domain is a crucial aspect of QSAR modeling, as it defines the boundaries of the chemical space for which the model is expected to make reliable predictions. nih.govnih.gov Predictions for compounds that fall outside of this domain are considered extrapolations and are associated with a higher degree of uncertainty. The AD can be defined based on the range of descriptor values in the training set, the structural similarity of the test compounds to the training set compounds, or by using leverage analysis.

A common method for visualizing the applicability domain is the Williams plot, which plots the standardized residuals versus the leverage values (hat values) for each compound. The leverage of a compound indicates its influence on the model. Compounds with a leverage value higher than a defined threshold are considered to be outside the applicability domain.

The following interactive data table provides a hypothetical example of compounds from a test set of this compound analogues and their status within the applicability domain of a QSAR model.

Computational Chemistry and Molecular Modeling Approaches in Benzamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target protein.

Molecular docking simulations are instrumental in predicting how 3-iodo-N,4-dimethylbenzamide or similar benzamide (B126) derivatives orient themselves within the binding site of a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. The resulting binding poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. For instance, in studies of various ligands, docking simulations have successfully predicted binding modes that were later confirmed by X-ray crystallography. nih.gov The prediction of these poses is fundamental to understanding the structure-activity relationship (SAR) of a compound.

Illustrative Docking Results for a Benzamide Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosine Kinase | -8.5 | Met341, Leu273, Val281 |

| Histone Deacetylase | -7.9 | His142, Gly150, Phe207 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

MD simulations allow for the exploration of the conformational landscape of both the ligand and its target. This is particularly important as both molecules are flexible and can adopt various conformations upon binding. By simulating the system over nanoseconds or even microseconds, researchers can observe how this compound and its target protein adapt to each other, potentially revealing binding pathways and allosteric effects that are not apparent from static docking studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

DFT calculations can provide a wealth of information about the electronic properties of this compound, which are fundamental to its reactivity and interaction with biological targets. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. These parameters help in predicting how the molecule will behave in a chemical reaction and can be used to understand its potential metabolic fate or its mechanism of action at the molecular level. For instance, a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, was analyzed using DFT to investigate its reactive properties. chemrxiv.org

Calculated Electronic Properties of a Benzamide Derivative using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

In the context of benzamide research, Density Functional Theory (DFT) is a common method used to calculate these orbital energies. researchgate.netedu.krd For the parent benzamide molecule, the HOMO-LUMO gap has been calculated to be approximately 5.611 eV. researchgate.net Substituents on the benzamide ring significantly influence the energies of these frontier orbitals. Electron-donating groups, such as methyl (-CH3), tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups, like a halogen (e.g., iodo), typically lower the LUMO energy level, enhancing the molecule's ability to accept electrons.

This modulation of the HOMO-LUMO gap by different substituents is crucial in designing benzamide derivatives with specific electronic properties for targeted biological interactions. acs.org

Table 1: Representative Frontier Orbital Energies for Substituted Benzamides Note: These values are illustrative and derived from general principles and related compounds, as specific data for this compound is not available.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide (Parent) | -7.012 | -1.401 | 5.611 |

| 4-Methylbenzamide (Illustrative) | -6.850 | -1.350 | 5.500 |

| 3-Iodobenzamide (Illustrative) | -7.150 | -1.800 | 5.350 |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgopenstax.org It helps in identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is critical for understanding and predicting how a molecule will interact with other molecules, such as biological receptors or enzymes. kfupm.edu.sa

MEP maps are color-coded to represent different electrostatic potential values on the molecule's surface. wolfram.com

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In benzamides, this area is typically localized around the carbonyl oxygen atom. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. This is often seen around the amide protons and hydrogen atoms on the aromatic ring. researchgate.net

Green/Yellow: Denotes regions that are relatively neutral. wolfram.com

For a molecule like this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen. The iodine atom, due to its polarizability, and the aromatic ring would also influence the charge distribution, creating a complex potential surface that guides non-covalent interactions like hydrogen bonding and halogen bonding. chemrxiv.orgucsb.edu Understanding these electrostatic features is essential for predicting the molecule's binding orientation within a protein's active site. researchgate.net

Cheminformatics and Virtual Screening for Novel Benzamide Scaffolds

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Virtual screening is a key cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. nih.gov

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules known to be active exists. nih.gov LBVS uses the structural information of these known active ligands to identify other compounds in a database that share similar features. mdpi.com Techniques include pharmacophore modeling, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity, and similarity searching, which identifies molecules with similar chemical structures or properties to a known active compound. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be used. researchgate.net This approach involves docking candidate molecules from a library into the binding site of the target protein. nih.govresearchgate.net A scoring function then estimates the binding affinity between the ligand and the target. Compounds that receive the best scores are selected for further experimental testing. nih.gov SBVS has been successfully used to identify novel benzamide derivatives as inhibitors for various protein targets. nih.govresearchgate.nettandfonline.com

Table 2: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Primary Requirement | A set of known active ligands. | 3D structure of the biological target. |

| Core Principle | Similarity to known active molecules. | Complementarity of ligand and target binding site. |

| Common Techniques | Pharmacophore modeling, 2D/3D similarity searching. | Molecular docking, scoring functions. |

| Key Advantage | Does not require a protein structure. | Can discover novel scaffolds that are dissimilar to known ligands. |

Machine Learning and Artificial Intelligence Applications in Ligand Design

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by enhancing the design of novel ligands. mdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not obvious to human researchers. nih.gov

In the context of benzamide scaffolds, ML models can be trained on datasets of existing benzamide derivatives and their measured biological activities. researchgate.net These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then predict the activity of new, untested benzamide compounds. tandfonline.com

Derivatization Strategies and Lead Optimization of 3 Iodo N,4 Dimethylbenzamide Scaffolds

Design and Synthesis of Conformationally Restricted Analogues

The binding of a ligand to its biological target often requires it to adopt a specific three-dimensional shape, or conformation. However, flexible molecules can exist in numerous conformations, and the energy required to adopt the correct "bioactive" conformation can decrease binding affinity. nih.gov A well-established strategy in medicinal chemistry to address this is conformational restriction, which involves modifying a molecule to reduce its rotational freedom and lock it into a more rigid structure that mimics the desired bioactive conformation. patsnap.com

For the 3-iodo-N,4-dimethylbenzamide scaffold, rotational freedom exists primarily around the aryl-carbonyl bond and the carbonyl-nitrogen (amide) bond. Introducing structural constraints can pre-organize the molecule into a more favorable conformation for target binding.

Strategies for conformational restriction include:

Ring Cyclization: Incorporating the flexible side chain into a ring structure is a common and effective method. For the this compound scaffold, this could involve creating a cyclic structure that includes the N-methyl group and the aromatic ring. This strategy has been successfully applied to various scaffolds, including indole-3-carboxamides, to produce potent receptor agonists. nih.gov

Introduction of Bulky Groups: Adding sterically demanding groups adjacent to rotatable bonds can restrict movement. For example, adding substituents ortho to the benzamide (B126) group could influence the torsional angle between the aromatic ring and the amide functional group.

Incorporation of Unsaturated Bonds: Introducing double or triple bonds can reduce the number of rotatable single bonds, leading to a more planar and rigid structure.

The primary goal of these modifications is to create analogues that require less conformational energy to bind, potentially leading to a significant improvement in potency and selectivity. nih.gov

Table 1: Strategies for Conformational Restriction of this compound

| Strategy | Hypothetical Modification Site | Rationale | Potential Outcome |

|---|---|---|---|

| Cyclization | Linking the N-methyl group to the benzene (B151609) ring via an alkyl chain. | Locks the amide side chain's orientation relative to the aromatic core. | Increased binding affinity and receptor subtype selectivity. |

| Steric Hindrance | Introduction of a substituent at the C5 position of the benzene ring. | Restricts rotation around the Ar-C(O) bond. | Favors a specific torsional angle required for optimal target interaction. |

| Introduction of Planarity | Formation of a bicyclic system incorporating the benzamide. | Creates a rigid, planar scaffold to mimic a specific binding mode. | Improved potency by reducing the entropic penalty of binding. |

Isosteric and Bioisosteric Replacements for Modulated Interaction Profiles

Iodine Atom: The iodine atom on the aromatic ring is a large, lipophilic halogen. Classical isosteres for iodine include other halogens like bromine or chlorine, though these differ in size and electronic properties. A tert-butyl group is often considered a non-classical isostere for iodine due to its similar size and volume. nottingham.ac.uk More advanced replacements could involve groups like a cyano (-CN) or ethynyl (B1212043) (-C≡CH) group, which can alter electronic properties and introduce new interaction vectors. Aryl halides themselves have been investigated as bioisosteres for ketone functionalities in some contexts. nih.gov

N-Methyl Amide Group: The amide bond is a critical functional group but can be susceptible to metabolic cleavage by proteases and hydrolases. cambridgemedchemconsulting.com Replacing the amide with a more stable bioisostere is a common strategy to improve pharmacokinetic properties. nih.gov Numerous non-classical bioisosteres for amides exist, including:

1,2,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen-bonding capabilities of the amide bond while offering greater metabolic stability. nih.gov

Trifluoroethylamines: This motif can act as a stable amide replacement, where the electronegative trifluoroethyl group mimics the carbonyl, and the N-H can still function as a hydrogen bond donor. drughunter.com

Heterocycles: Rings such as imidazoles, pyrazoles, and triazoles can be used to replace the amide functionality, often locking the geometry and improving metabolic profiles. drughunter.com

Methyl Groups: The methyl groups (at the N4 and C4 positions) can be replaced to probe steric and electronic requirements. A simple replacement of hydrogen with fluorine can block metabolic oxidation at that site. cambridgemedchemconsulting.com Replacing a methyl group with an amino or hydroxyl group can introduce new hydrogen bonding capabilities.

The choice of a specific bioisostere is highly context-dependent and aims to create a new analogue with an improved balance of properties. drughunter.com

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Iodine (-I) | tert-Butyl (-C(CH₃)₃) | Mimic steric bulk with increased metabolic stability. nottingham.ac.uk |

| Iodine (-I) | Cyano (-CN) | Alter electronics and introduce a hydrogen bond acceptor. |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Increase metabolic stability and maintain key interactions. nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-NHCH₂CF₃) | Enhance stability to proteolysis, mimic carbonyl polarity. drughunter.com |

| N-Methyl (-NCH₃) | N-Cyclopropyl | Introduce conformational constraint and alter lipophilicity. |

| Aryl-Methyl (-CH₃) | Chlorine (-Cl) | Similar size, alters electronic properties and blocks metabolism. nottingham.ac.uk |

Prodrug Strategies for Enhanced In Vitro System Delivery or Research Compartmentalization

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active drug. This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, low permeability across biological membranes, or lack of site-specificity. dtu.dk

In a research context, prodrug strategies can be cleverly employed to facilitate delivery in in vitro systems or to achieve research compartmentalization. For instance, if this compound has poor cell permeability, it could be transiently modified to enhance its ability to cross cell membranes for cellular assays.

Potential Prodrug Approaches:

Lipophilicity Enhancement: Many drugs fail to cross the blood-brain barrier (BBB) due to low lipophilicity. nih.gov While not for therapeutic use, this principle can be applied for research. Modifying the benzamide scaffold to be more lipophilic can enhance its passage across cell membranes in culture. This could involve creating an ester or an amide prodrug that is cleaved by intracellular enzymes like esterases or amidases. nih.govnih.gov

Targeted Delivery: More sophisticated prodrugs can be designed to be activated by specific enzymes that are abundant in a particular cell type or subcellular compartment. For example, a prodrug could be designed to be a substrate for an enzyme located within the brain, leading to selective release of the active compound in the central nervous system (CNS). This allows researchers to study the effects of the compound in a specific biological compartment. Converting carboxylic acids into N-methyl amides has been shown to improve BBB penetration and allow for cleavage by the brain-selective enzyme fatty acid amide hydrolase (FAAH). nih.gov

"Trimethyl Lock" Systems: These are advanced prodrug systems where a lactone-derived phenolic amide can release a primary or secondary amine at physiological pH through a rapid intramolecular cyclization. nih.gov While often too fast for in vivo application, such systems could be tuned for controlled release in specific in vitro experimental setups. nih.gov

By designing a prodrug of this compound, researchers can overcome experimental hurdles and gain more precise control over where and when the active compound is available in a biological system.

Fragment-Based Drug Discovery (FBDD) Leveraging the Benzamide Core

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that starts by screening libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da). nih.gov These fragments bind with low affinity but do so very efficiently, providing high-quality starting points that can be grown, linked, or merged into more potent, drug-like molecules. nih.gov

The this compound scaffold itself, or simplified versions of it, can be considered a valuable fragment. The benzamide core is a common motif in known drugs and provides a rigid structure with defined hydrogen bond donors and acceptors.

Leveraging the Scaffold in FBDD:

Fragment Screening: A library of fragments containing the benzamide core, or even simpler iodinated benzene rings, could be screened against a biological target using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. cam.ac.uk

Hit Elaboration ("Growing"): Once a fragment hit like a simplified iodobenzamide is identified and its binding mode is understood (often via crystallography), it can be elaborated. The iodine atom is particularly useful here as it serves as a "handle" for chemical modification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a wide variety of substituents can be attached at the 3-position to explore adjacent binding pockets and increase potency.

Fragment Linking/Merging: If two different fragments are found to bind in adjacent pockets of the target protein, they can be chemically linked together to create a single, much more potent molecule. drugdiscoverychemistry.com The benzamide scaffold could serve as one of these initial fragments.

FBDD offers an efficient path to novel and potent lead compounds by building them up piece by piece from high-quality, low-complexity starting points. nih.gov

Combinatorial Chemistry and Parallel Synthesis of Benzamide Libraries

To thoroughly explore the structure-activity relationship (SAR) around the this compound scaffold, a large number of analogues must be synthesized and tested. Combinatorial chemistry and parallel synthesis are techniques that enable the rapid synthesis of large numbers of compounds, known as a library. imperial.ac.ukasynt.com

Parallel Synthesis: In this approach, reactions are run simultaneously in multiple vessels (e.g., in a 96-well plate format). asynt.com Each vessel contains a different combination of starting materials, allowing for the creation of a library of discrete compounds where the structure of each is known. This method is ideal for the lead optimization stage, where focused libraries are created to fine-tune the properties of a lead scaffold. imperial.ac.uk For example, starting with 3-iodo-4-methylbenzoic acid, one could react it with a diverse set of amines in parallel to explore modifications at the N-position.

Combinatorial Chemistry (Split-and-Pool): This method allows for the creation of much larger libraries, often as mixtures. nih.gov In a typical solid-phase synthesis, a resin is divided into portions, a different building block is added to each, and then all portions are recombined ("pooled"). This "split-and-pool" cycle is repeated, exponentially increasing the number of compounds. nih.gov

The this compound scaffold is well-suited for these approaches. The synthesis of benzamides is typically robust, often involving the coupling of a carboxylic acid (or its activated form, like an acid chloride) with an amine. nih.gov

Library Generation Strategy: A library could be designed with three points of diversity (R1, R2, R3) based on the core scaffold:

R1 (Amine component): A diverse set of primary and secondary amines can be used to modify the N-substituent.

R2 (Aryl component): The iodine at the 3-position can be used as a reactive handle for cross-coupling reactions (e.g., Suzuki coupling with various boronic acids) to introduce a wide range of aryl or alkyl groups.

R3 (Aryl component): Starting with different substituted benzoic acids would introduce diversity at other positions on the phenyl ring.

These high-throughput synthesis methods, combined with high-throughput screening, dramatically accelerate the discovery of compounds with improved properties. imperial.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-carboxamides |

| 1,2,4-Oxadiazoles |

| Trifluoroethylamines |

| Imidazoles |

| Pyrazoles |

| Triazoles |

| 3-iodo-4-methylbenzoic acid |

Advanced Methodologies for Probing Ligand Macromolecular Interactions

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Ligand-Bound Target Structures

Both Cryo-EM and X-ray crystallography are powerful techniques for determining the three-dimensional structure of macromolecules at atomic or near-atomic resolution. creative-diagnostics.comnih.gov This structural information is invaluable for understanding how a ligand like 3-iodo-N,4-dimethylbenzamide binds to its target and for guiding the rational design of more potent and selective molecules. cd-biophysics.commigrationletters.com

Cryo-Electron Microscopy (Cryo-EM): This technique involves flash-freezing a solution of the protein-ligand complex and imaging the individual, ice-embedded particles with an electron microscope. creative-diagnostics.com Computational methods are then used to reconstruct a 3D model. Cryo-EM is particularly advantageous for large, flexible, or membrane-bound proteins that are difficult to crystallize. nih.govnih.gov Recent advancements have pushed the size limits of Cryo-EM, making it applicable to smaller protein-ligand complexes as well. biorxiv.org The resulting electron density map can reveal the precise binding pocket and the orientation of this compound within it. creative-diagnostics.com

X-ray Crystallography: For decades, X-ray crystallography has been the gold standard for high-resolution structural determination of protein-ligand complexes. nih.govspringernature.com The process requires growing a well-ordered crystal of the macromolecule in complex with the ligand. When this crystal is exposed to a high-intensity X-ray beam, the resulting diffraction pattern can be used to calculate an electron density map and build an atomic model. migrationletters.com This provides a detailed, static picture of all the atomic interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the iodine atom of this compound)—between the ligand and its target. migrationletters.comnih.gov

| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography |

|---|---|---|

| Sample State | Vitreous ice (near-native state) | Crystalline solid |

| Resolution | Typically 2-4 Å, can be higher | Often <2 Å, providing high atomic detail |

| Target Suitability | Excellent for large, flexible, or membrane proteins; increasingly used for smaller proteins. nih.govnih.gov | Requires well-diffracting crystals, which can be a bottleneck. Best for stable, soluble proteins. |

| Key Insights for this compound | Can capture dynamic binding states and interactions with complex targets. creative-diagnostics.com | Provides precise bond lengths and angles, ideal for identifying specific atomic contacts. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a versatile and powerful technique for studying ligand-target interactions directly in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. nih.gov

Saturation Transfer Difference (STD-NMR): This ligand-observed NMR experiment is highly effective for identifying binders and mapping their binding epitopes. acs.orgnih.gov In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the protein's NMR spectrum. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand are observed. jeol.com The intensity of the STD effect on different protons of this compound reveals which parts of the molecule are in closest proximity to the macromolecular target. acs.org This technique is particularly useful for detecting weak to intermediate binding affinities (KD > 1 μM). nih.gov

Structure-Activity Relationship (SAR) by NMR: This fragment-based drug discovery approach uses protein-observed NMR to identify and optimize ligands. frontiersin.org The process involves screening a library of small fragments to identify weak binders. Once an initial fragment hit is identified, protein-observed 2D NMR experiments (like ¹H-¹⁵N HSQC) are used to monitor chemical shift perturbations in the protein's spectrum upon fragment binding, thereby identifying the binding site. nih.govblogspot.com A second, nearby binding fragment can then be identified, and the two can be chemically linked to create a higher-affinity lead compound. youtube.com If this compound were identified as a fragment, SAR-by-NMR could be used to guide its optimization into a more potent molecule. frontiersin.org

| Proton Group of this compound | Hypothetical STD Amplification Factor (%) | Interpretation |

|---|---|---|

| N-methyl group | 100 | In very close contact with the protein surface. |

| Aromatic protons | 65-80 | The benzamide (B126) ring is part of the binding epitope. |

| 4-methyl group | 40 | Oriented towards the protein but less buried in the pocket. |

Mass Spectrometry-Based Proteomics for Target Deconvolution

A critical step in understanding the biological activity of a compound like this compound is identifying its specific protein target(s) within a complex biological system. Mass spectrometry (MS)-based proteomics provides powerful tools for this "target deconvolution." nih.gov One common approach is affinity chromatography coupled with MS. acs.org This involves immobilizing a derivative of this compound onto a solid support (like beads) and incubating it with a cell lysate. The target protein(s) will bind to the immobilized compound, while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). escholarship.org

Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to distinguish specific binders from non-specific background proteins with high confidence. nih.govacs.org By comparing the proteins captured by the active compound to those captured by an inactive control compound, true targets can be identified. nih.gov

Advanced Spectroscopic Techniques for Characterizing Molecular Recognition

Beyond structural and target identification methods, other spectroscopic techniques are vital for a complete thermodynamic and conformational understanding of the binding event.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules. anu.edu.au In the far-UV region (190-250 nm), CD provides information about the secondary structure of a protein (e.g., alpha-helix, beta-sheet content). springernature.com Binding of a ligand like this compound can induce conformational changes in the target protein, which can be detected as a change in the CD spectrum. researchgate.netspringernature.com In the near-UV region (250-350 nm), CD probes the environment of aromatic amino acids, offering a fingerprint of the protein's tertiary structure that can also be perturbed upon ligand binding. springernature.com

Microcalorimetry (Isothermal Titration Calorimetry - ITC): ITC is a gold-standard technique for directly measuring the thermodynamics of binding interactions. nih.gov It works by titrating the ligand (this compound) into a solution containing the macromolecular target and measuring the minute heat changes that occur upon binding. jove.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. news-medical.netresearchgate.net This complete thermodynamic profile provides deep insights into the nature of the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effect). news-medical.net

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| Affinity (KD) | 5.2 µM | Moderate binding affinity. |

| Stoichiometry (n) | 1.03 | A 1:1 binding model is indicated. |

| Enthalpy (ΔH) | -4.5 kcal/mol | The binding is enthalpically driven, suggesting favorable hydrogen bonding. |

| Entropy (TΔS) | +2.7 kcal/mol | The binding is entropically favorable, likely due to the release of water molecules from the binding site. |

Broader Academic Implications and Future Research Trajectories for Benzamide Chemistry

Exploration of Novel Conceptual Biological Perturbations and Research Avenues

The benzamide (B126) framework is a versatile starting point for creating molecules that can modulate biological activity in innovative ways. Substituted benzamides are integral to numerous commercial drugs, from antipsychotics to antiemetics and beyond. wikipedia.orgnih.gov Future research aims to move beyond established targets and explore novel biological perturbations.

The design of new benzamide derivatives allows for systematic investigation into structure-activity relationships (SAR). For instance, studies on novel benzamide series have identified potent inhibitors for enzymes like acetylcholinesterase (AChE) and poly(ADP-ribose) polymerase-1 (PARP-1), both of which are critical targets in neurodegenerative diseases and cancer, respectively. mdpi.comnih.gov A study focused on AChE and β-secretase (BACE1) inhibitors synthesized eleven new benzamides, identifying a derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), as a highly potent agent against both enzymes. mdpi.com Similarly, another research effort developed a series of benzamide derivatives targeting PARP-1, with one compound showing excellent inhibitory effect (IC₅₀ = 0.25 nM) and potent anticancer activity. nih.gov

These findings underscore the potential for benzamide scaffolds to yield multi-targeted compounds or highly selective agents, opening new avenues for therapeutic intervention in complex diseases. The strategic modification of the benzamide core can lead to compounds that perturb biological pathways in previously uncharacterized ways, providing new tools to dissect cellular functions and disease mechanisms.

Table 1: Examples of Benzamide Derivatives and Their Biological Targets

| Derivative | Target Enzyme(s) | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | mdpi.com |

| Compound 13f (a phenylacetamidophenyl derivative) | PARP-1 | 0.25 nM | nih.gov |

| Compound 7a (a picolinamide (B142947) derivative) | AChE | 2.49 µM | researchgate.net |

| GDC-0449 (Vismodegib) | Smoothened (SMO) Receptor | Potent Antagonist | nih.gov |

**8.2. Development of Chemical Probes and Tools Based on 3-Iodo-N,4-dimethylbenzamide Scaffolds